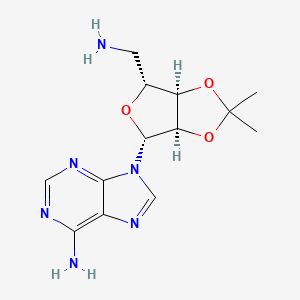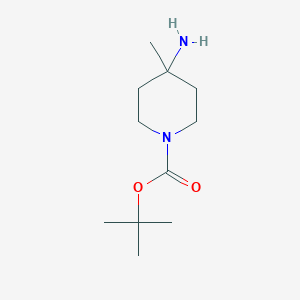
4-Aminopyridazin-3(2H)-one
Vue d'ensemble
Description
4-Aminopyridazin-3(2H)-one is a heterocyclic compound with a pyridazine ring structure It is characterized by the presence of an amino group at the 4-position and a keto group at the 3-position
Applications De Recherche Scientifique
4-Aminopyridazin-3(2H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: this compound is utilized in the development of agrochemicals and materials science.
Mécanisme D'action
Target of Action
The primary target of 4-Aminopyridazin-3(2H)-one is Fatty Acid-Binding Protein 4 (FABP4) . FABP4 is a protein that plays a crucial role in the transport of fatty acids, which are organic carboxylic acids with a long carbon chain . FABP4 is predominantly expressed in adipocytes and has been linked to various diseases such as atherosclerosis, diabetes, and obesity .
Mode of Action
This compound interacts with FABP4, inhibiting its function . The inhibition of FABP4 leads to a decrease in the transport of fatty acids, which can have various downstream effects .
Biochemical Pathways
The inhibition of FABP4 by this compound affects the fatty acid transport pathway . This can lead to a decrease in the levels of fatty acids in the bloodstream, which can help in the treatment of diseases like atherosclerosis, diabetes, and obesity .
Pharmacokinetics
Advanced modeling investigations and in silico adme-toxicity calculations suggest that this compound could be a potential candidate for in vivo studies .
Result of Action
The result of the action of this compound is the inhibition of FABP4, leading to a decrease in the transport of fatty acids . This can have various effects at the molecular and cellular level, including potential therapeutic effects in the treatment of diseases like atherosclerosis, diabetes, and obesity .
Analyse Biochimique
Biochemical Properties
4-Aminopyridazin-3(2H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of FABP4. FABP4 is a protein that binds to fatty acids and is involved in their transport and metabolism. By inhibiting FABP4, this compound can modulate the levels of fatty acids in cells, which can have significant effects on cellular metabolism and signaling pathways . Additionally, this compound has been shown to interact with other proteins and enzymes involved in lipid metabolism, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting FABP4, this compound can reduce the levels of intracellular fatty acids, which can lead to changes in the expression of genes involved in lipid metabolism . Furthermore, this compound has been shown to affect cell signaling pathways related to inflammation and insulin sensitivity, making it a potential therapeutic agent for metabolic disorders .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FABP4 and other biomolecules. By binding to the active site of FABP4, this compound inhibits its activity, preventing the binding and transport of fatty acids . This inhibition can lead to a decrease in intracellular fatty acid levels, which can subsequently affect various cellular processes. Additionally, this compound may interact with other enzymes and proteins involved in lipid metabolism, further modulating cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade quickly, allowing for prolonged effects on cellular function . Long-term studies have demonstrated that this compound can maintain its inhibitory effects on FABP4 and other biomolecules, leading to sustained changes in cellular metabolism and gene expression . The exact temporal dynamics of these effects can vary depending on the experimental conditions and the specific cell types being studied .
Dosage Effects in Animal Models
The effects of this compound in animal models have been shown to vary with different dosages. At lower doses, this compound can effectively inhibit FABP4 and modulate lipid metabolism without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver toxicity and alterations in metabolic function . These findings highlight the importance of carefully optimizing the dosage of this compound in preclinical studies to balance its therapeutic benefits with potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. By inhibiting FABP4, this compound can alter the transport and utilization of fatty acids within cells . Additionally, this compound may interact with other enzymes and cofactors involved in lipid metabolism, further influencing metabolic flux and metabolite levels . These interactions can have significant effects on cellular energy balance and overall metabolic function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and lipid droplets, where it can exert its inhibitory effects on FABP4 and other biomolecules . The precise localization and distribution of this compound can vary depending on the cell type and experimental conditions .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound has been shown to localize primarily in the cytoplasm, where it can interact with FABP4 and other enzymes involved in lipid metabolism . Additionally, this compound may be targeted to specific subcellular compartments, such as lipid droplets, through post-translational modifications or targeting signals . These localization patterns can influence the efficacy and specificity of this compound in modulating cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Aminopyridazin-3(2H)-one can be synthesized through various methods. One common approach involves the reaction of hydrazine hydrate with 3-pyridazine-6-carboxylic acid . Another method includes the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminopyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted pyridazinones, which can be further utilized in various chemical and pharmaceutical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Aminopyridazin-3(2H)-one include:
- 4,5-Dihydro-3(2H)-pyridazinones
- 6-Aryl-pyridazin-3-amines
- 4-Amino-6-(hetaryl)pyridazin-3-ones
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for FABP4 inhibitors highlights its potential in drug discovery and development .
Propriétés
IUPAC Name |
5-amino-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-7-4(3)8/h1-2H,(H2,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROMXVIODDASTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458229 | |
| Record name | 4-Aminopyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55271-46-0 | |
| Record name | 4-Amino-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55271-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminopyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key synthetic route to obtain 4-Aminopyridazin-3(2H)-ones with diverse functionalities at the 5-position?
A1: A highly effective method involves the reductive cleavage of isoxazolo[3,4-d]pyridazinones. [] This approach utilizes readily available starting materials like ethyl 4-acylisoxazole-3-carboxylates and employs a one-pot reaction with a suitable hydrazine in the presence of a Palladium on Carbon (Pd/C) catalyst. This methodology allows for the introduction of various oxygenated carbon chains at the 5-position of the 4-Aminopyridazin-3(2H)-one scaffold, significantly broadening the scope for exploring the structure-activity relationship of this class of compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















